![molecular formula C15H16BrF3N2O3 B13422728 (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a bromophenyl group, a hydroxy group, and a trifluoropropanoyl group, making it a molecule of interest for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common approach is to start with a suitable pyrrolidine precursor and introduce the bromophenyl and trifluoropropanoyl groups through nucleophilic substitution and acylation reactions, respectively. The hydroxy group can be introduced via oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the bromine atom can yield various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,3aS,6R,7aS)-2-[(4-bromophenyl)sulfanyl]-6-isopropyl-3a-methylhexahydro-1,3,2-benzoxathiaphosphole 2-oxide
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
What sets (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoropropanoyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H16BrF3N2O3 |
|---|---|
Peso molecular |
409.20 g/mol |
Nombre IUPAC |
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H16BrF3N2O3/c16-10-3-1-9(2-4-10)7-20-14(24)12-5-11(22)8-21(12)13(23)6-15(17,18)19/h1-4,11-12,22H,5-8H2,(H,20,24)/t11-,12+/m1/s1 |
Clave InChI |
HZXVIHSWGKQYTM-NEPJUHHUSA-N |
SMILES isomérico |
C1[C@H](CN([C@@H]1C(=O)NCC2=CC=C(C=C2)Br)C(=O)CC(F)(F)F)O |
SMILES canónico |
C1C(CN(C1C(=O)NCC2=CC=C(C=C2)Br)C(=O)CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

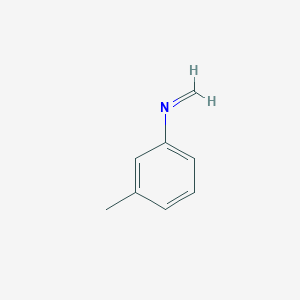
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
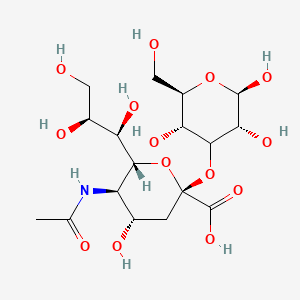
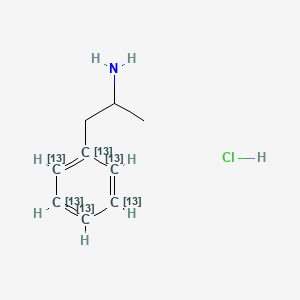
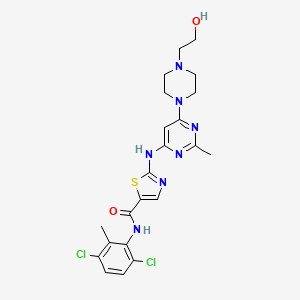
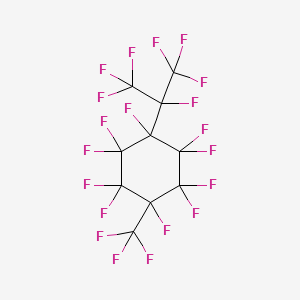

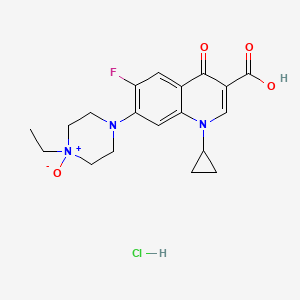
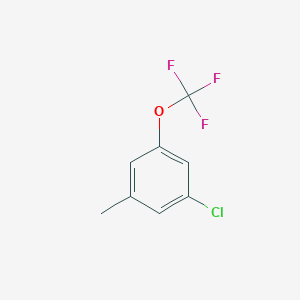
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
